

Physicochemical properties of 4-Methoxypiperidine

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Compound of Interest

Compound Name: 4-Methoxypiperidine

Cat. No.: B1585072

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An In-depth Technical Guide to the Physicochemical Properties of **4-Methoxypiperidine**

Introduction

4-Methoxypiperidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of **4-Methoxypiperidine**, its synthesis, and its applications, tailored for researchers, scientists, and drug development professionals. The hydrochloride salt of **4-methoxypiperidine** is often utilized in pharmaceutical development to enhance solubility and bioavailability.^[1]

Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-Methoxypiperidine** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General Properties

Property	Value	Source(s)
CAS Number	4045-24-3	[2][3][4][5][6][7]
Molecular Formula	C ₆ H ₁₃ NO	[2][3][5][6][7][8][9]
Molecular Weight	115.17 g/mol	[3][4]
Appearance	Clear, colorless to light yellow liquid	[10][8]
IUPAC Name	4-methoxypiperidine	[4][10]

Quantitative Physicochemical Data

Property	Value	Conditions	Source(s)
Boiling Point	44 °C	at 6.8 mmHg	[2]
61-65 °C	at 11 Torr	[8]	
66 °C	at 10 Torr	[3]	
166 °C	(Atmospheric)		
Density	0.93 g/mL	at 25 °C	[2][11]
pKa (Predicted)	9.83 ± 0.10	[2]	
Refractive Index	1.448	[8]	
1.4590 to 1.4610	at 20 °C	[10]	
Flash Point	50 °C		
LogP (Consensus)	0.67	[9]	
Topological Polar Surface Area	21.26 Å ²	[9]	

Experimental Protocols

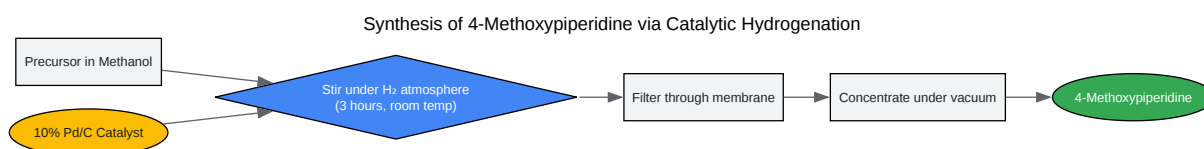
Detailed methodologies for the synthesis and purification of **4-Methoxypiperidine** are critical for its practical application.

Synthesis of 4-Methoxypiperidine

Method 1: Catalytic Hydrogenation

A common route for the synthesis of **4-Methoxypiperidine** involves the catalytic hydrogenation of a suitable precursor.

- **Procedure:** A precursor compound (CAS: 553672-12-1, 620 mg) is dissolved in methanol (20 mL). To this solution, a 10% palladium-on-carbon catalyst (80 mg) is added. The resulting mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.[2]
- **Work-up and Purification:** Upon completion of the reaction, the mixture is filtered through a membrane to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield **4-Methoxypiperidine** as a light yellow oil (290 mg, 100% yield).[2]
- **Characterization:** The product can be characterized by mass spectrometry. For example, Atmospheric Pressure Chemical Ionization (APCI) would show a peak at m/z : 116 $[M+H]^+$. [2]



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A workflow diagram for the synthesis of **4-Methoxypiperidine**.

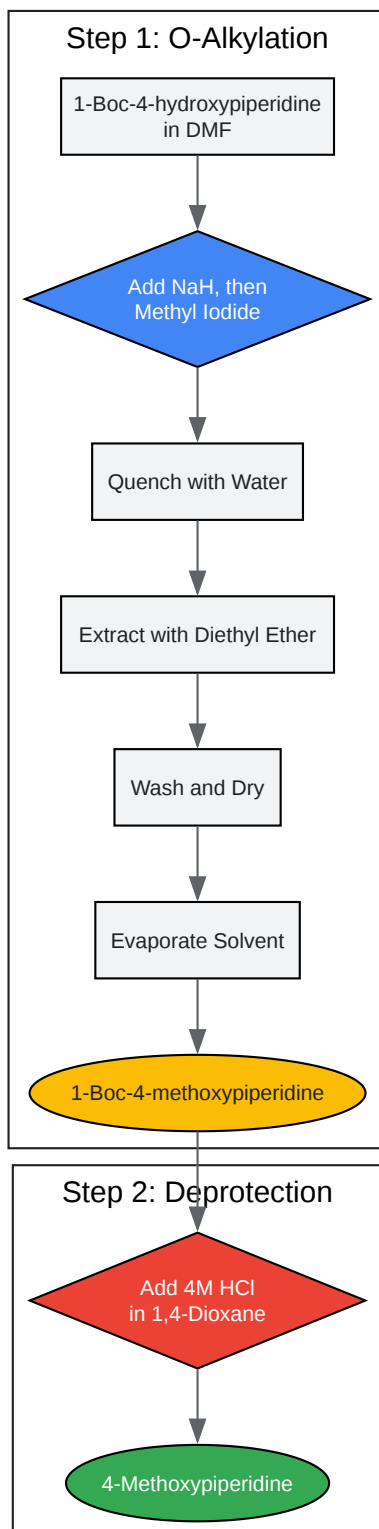
Method 2: Williamson Ether Synthesis from a Protected Piperidinol

This method involves the O-alkylation of a protected 4-hydroxypiperidine derivative.

- **Starting Materials:** 1-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxy-1-piperidinecarboxylate), sodium hydride (60% dispersion in mineral oil), and methyl iodide.[12]

- Procedure: To a solution of 1-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol) in dimethylformamide (30 mL), sodium hydride (2.98 g, 74.5 mmol) is added, and the mixture is stirred for 5 minutes. Methyl iodide (4.64 mL, 74.5 mmol) is then added, and stirring continues for 30 minutes.[\[12\]](#)
- Work-up and Purification: Water (50 mL) is added to quench the reaction, and the mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water (4 x 50 mL) and brine, dried over magnesium sulfate (MgSO_4), and the solvent is evaporated under reduced pressure to yield 1-Boc-4-methoxypiperidine.[\[12\]](#)
- Deprotection: The Boc protecting group is then removed under acidic conditions (e.g., using 4M HCl in 1,4-dioxane) to yield the final product, 4-Methoxypiperidine.[\[13\]](#)

Williamson Ether Synthesis and Deprotection



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A two-step synthesis of **4-Methoxypiperidine**.

Applications in Drug Discovery and Development

4-Methoxypiperidine and its derivatives are significant in pharmaceutical research and development.

- **Pharmaceutical Intermediate:** It serves as a crucial building block in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs).^[1]
- **Analgesics and Antidepressants:** The piperidine moiety is a key component in many central nervous system (CNS) active drugs. **4-Methoxypiperidine** is specifically utilized in the development of novel analgesics and antidepressants.^{[1][14]}
- **Neuroscience Research:** This compound is employed in studies focusing on neurotransmitter systems, aiding in the understanding of brain function and the development of treatments for neurological disorders.^[1]
- **Agrochemicals:** Beyond pharmaceuticals, it is also used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.^[1]

Conclusion

4-Methoxypiperidine is a versatile chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, makes a thorough understanding of its characteristics and synthetic routes essential for researchers and developers in the field. The data and protocols presented in this guide offer a solid foundation for the effective use of **4-Methoxypiperidine** in a laboratory and industrial setting.

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